Phenolphthalin
Overview
Description
Synthesis Analysis
Phenolphthalein synthesis involves electrophilic aromatic substitution reactions. A notable method includes the condensation of phenol with phthalic anhydride in the presence of a condensing agent, leading to high yields in a relatively short time (Ke De-hong, 2006). This process has been optimized to produce phenolphthalein efficiently for various applications.
Molecular Structure Analysis
The molecular structure of phenolphthalein and its derivatives has been elucidated through various spectroscopic methods. For instance, the vibrational spectra of phenolphthalein and its dianion form have been studied, providing evidence for the coexistence of benzenoid (colorless) and quinonoid (colored) forms in both the solid state and aqueous solutions (K. Kunimoto et al., 2001).
Chemical Reactions and Properties
Phenolphthalein undergoes various chemical reactions due to its pH-sensitive properties, leading to color changes that are utilized in applications such as polymeric materials and sensors. For example, polymerizable phenolphthalein derivatives have been synthesized for the development of color switchable materials sensitive to pH changes (C. Fleischmann et al., 2012).
Physical Properties Analysis
The physical properties of phenolphthalein, such as thermal and mechanical properties, have been characterized in studies like those on phenolphthalein-modified polyarylene ether nitrile copolymers, which displayed good thermal and mechanical stability (Cao Li et al., 2006).
Chemical Properties Analysis
Phenolphthalein's chemical properties, especially its reactivity and stability, have been explored in various contexts. For instance, its anion exchange membranes for alkaline fuel cells demonstrated high hydroxide ion conductivity along with good mechanical, thermal, and alkaline stability (A. Lai et al., 2015).
Scientific Research Applications
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Acid-Base Titrations
- Application : Phenolphthalein is commonly used as an indicator in acid-base titrations . It turns colorless in acidic solutions and pink in basic solutions .
- Method : During a titration, a chemist adds phenolphthalein to the solution. The solution remains colorless in an acidic environment and turns pink when it becomes basic .
- Results : The point at which the solution changes color marks the equivalence point of the titration, allowing the determination of the unknown concentration .
-
Kastle-Meyer Test
- Application : Phenolphthalein is used in the Kastle-Meyer test, a presumptive blood test .
- Method : A swab suspected of having blood is treated with phenolphthalein and hydrogen peroxide. If the swab turns pink rapidly, it is said to test presumptive positive for blood .
- Results : This test is based on the peroxidase-like activity of hemoglobin in blood to catalyze the oxidation of phenolphthalin (the colorless reduced form of phenolphthalein) into phenolphthalein, which is visible as a bright pink color .
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Detection of Blood
- Application : Phenolphthalein is used in forensic science for the identification of blood stains .
- Method : The test is based on the reaction of blood to carry out the oxidation of phenolphthalin (colourless reduced form) to phenolphthalein (pink oxidized form) in the presence of hydrogen peroxide (H2O2) .
- Results : The appearance of a pink color indicates the presence of blood .
-
Concrete Carbonation
- Application : Phenolphthalein is used to detect the depth of carbonation in concrete .
- Method : Phenolphthalein solution is applied to a fresh fracture surface of concrete. If the indicator turns purple, the pH is above 8.6, suggesting non-carbonated concrete. Where the solution remains colorless, the pH of the concrete is below 8.6, suggesting carbonation .
- Results : The depth of carbonation relative to the depth of reinforcing steel can be important when assessing the cause and/or future potential of corrosion-induced concrete deterioration .
-
Cancer Studies
- Application : Phenolphthalein has been used in cancer studies to understand its carcinogenic effects .
- Method : In studies, phenolphthalein was administered orally to rodents for a period of 2 years .
- Results : The studies showed that phenolphthalein is a multisite/multispecies carcinogen. It was found to increase incidences of neoplasms of the ovary, adrenal gland, kidney, and hematopoietic system in treated animals .
Safety And Hazards
properties
IUPAC Name |
2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022439 | |
Record name | Phenolphthalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenolphthalin | |
CAS RN |
81-90-3 | |
Record name | Phenolphthalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenolphthalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenolphthalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.